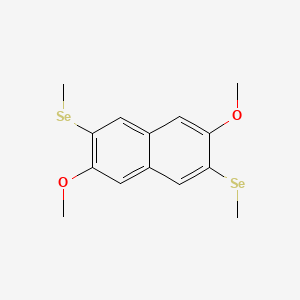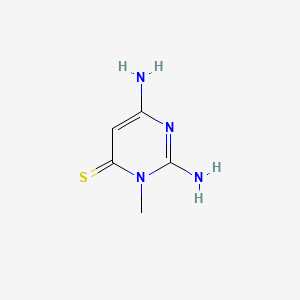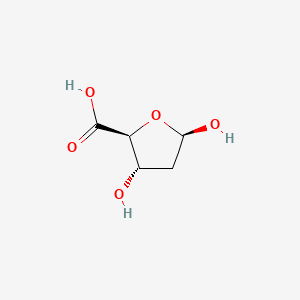
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene is a chemical compound with a molecular structure that includes two methoxy groups and two methylseleno groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene typically involves the introduction of methoxy and methylseleno groups to a naphthalene backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Methylselenation: Introduction of methylseleno groups using methylselenol or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or other selenium-containing compounds.
Reduction: The compound can be reduced to remove the methoxy or methylseleno groups.
Substitution: The methoxy and methylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to undergo redox reactions, interact with enzymes, and modulate cellular processes. The specific molecular targets and pathways can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: Similar structure but with sulfur atoms instead of selenium.
2,6-Dimethoxy-3,7-dimethyl-naphthalene: Lacks the selenium or sulfur atoms, only has methoxy and methyl groups.
Uniqueness
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its sulfur and non-selenium analogs. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Propiedades
IUPAC Name |
2,6-dimethoxy-3,7-bis(methylselanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Se2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFOZNJTWMYAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Se]C)OC)[Se]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Se2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662998 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136559-37-0 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methylseleno)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136559-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)


![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)

